4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide
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Overview
Description
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a tetrafluorophenyl halide under basic conditions.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the tetrafluorophenyl group are likely to play key roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal medication.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide is unique due to the presence of the prop-2-ynyl group and the tetrafluorophenyl group, which confer distinct chemical properties and potential biological activities. These structural features differentiate it from other piperazine derivatives and may contribute to its specific applications and effects .
Properties
IUPAC Name |
4-prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O/c1-2-3-21-4-6-22(7-5-21)15(23)20-9-10-13(18)11(16)8-12(17)14(10)19/h1,8H,3-7,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIGDPLEWZSIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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